4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-methylbenzaldehyde with trifluoroacetic acid and ammonium acetate to form the trifluoromethyl-substituted pyrimidine. This intermediate is then reacted with piperazine and sulfonyl fluoride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl fluoride group, where nucleophiles such as amines or alcohols replace the fluoride ion.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfonamides.
Substitution: Corresponding sulfonyl derivatives.
Scientific Research Applications
4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors for therapeutic use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of sulfonyl fluoride.
4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl bromide: Similar structure but with a sulfonyl bromide group.
Uniqueness
The uniqueness of 4-[4-(4-Methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride lies in its sulfonyl fluoride group, which provides distinct reactivity and stability compared to its chloride and bromide counterparts. This makes it particularly useful in applications requiring stable enzyme inhibitors and advanced materials .
Properties
IUPAC Name |
4-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F4N4O2S/c1-11-2-4-12(5-3-11)13-10-14(16(17,18)19)22-15(21-13)23-6-8-24(9-7-23)27(20,25)26/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFZDTTYGFIDFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N3CCN(CC3)S(=O)(=O)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F4N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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